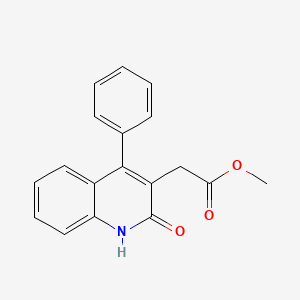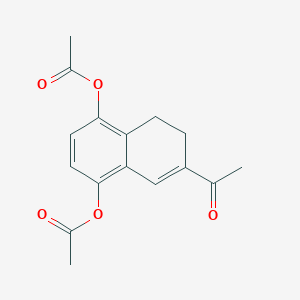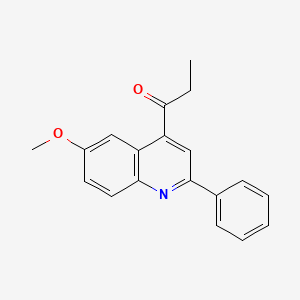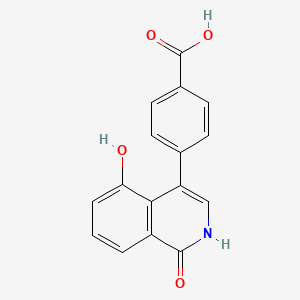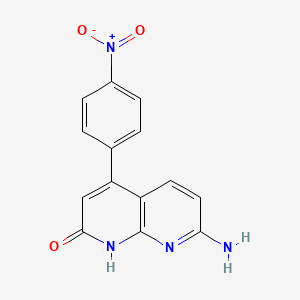![molecular formula C16H14O5 B11841998 Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- CAS No. 52749-63-0](/img/structure/B11841998.png)
Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylnaphthalene-1,2-diyl diacetate is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a white to light yellow solid with a specific aroma . This compound is known for its unique chemical structure, which includes two acetoxy groups attached to a naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylnaphthalene-1,2-diyl diacetate typically involves the acetylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-Acetylnaphthalene-1,2-diyl diacetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
3-Acetylnaphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Acetylnaphthalene: Similar structure but with only one acetoxy group.
2-Acetylnaphthalene: Another naphthalene derivative with a different substitution pattern.
Naphthalene-1,2-diol: Lacks the acetoxy groups but has hydroxyl groups instead.
Uniqueness
3-Acetylnaphthalene-1,2-diyl diacetate is unique due to its dual acetoxy groups, which provide distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
52749-63-0 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3 |
Clave InChI |
KQDJOQQAGDRARL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
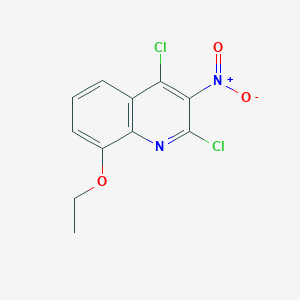


![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
